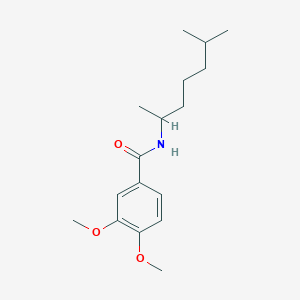![molecular formula C27H22BrNO B3978477 N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3978477.png)
N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide
Descripción general
Descripción
N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide, commonly known as BMDP, is a research chemical that falls under the category of amphetamine analogs. It is a psychoactive substance that has been gaining popularity in the research community due to its potential applications in various scientific studies.
Mecanismo De Acción
BMDP acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters in the brain, resulting in increased levels of dopamine and norepinephrine in the synaptic cleft. This leads to increased stimulation of the central nervous system and the release of other neurotransmitters such as serotonin, resulting in a euphoric and stimulating effect.
Biochemical and Physiological Effects:
BMDP has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a euphoric and stimulating effect, which can lead to increased energy, alertness, and focus. However, prolonged use of BMDP can lead to addiction, tolerance, and dependence, which can have negative consequences on the individual's physical and mental health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMDP has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. It can be used to study the effects of amphetamine analogs on the central nervous system and their potential therapeutic applications. However, the limitations of BMDP include its potential for abuse and addiction, which can make it difficult to conduct research studies involving human subjects.
Direcciones Futuras
There are several future directions for research involving BMDP, including its potential therapeutic applications for the treatment of various mental health disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It can also be used to study the effects of amphetamine analogs on the central nervous system and their interactions with various receptors in the brain. Further research is needed to fully understand the potential benefits and risks of using BMDP in scientific studies.
Aplicaciones Científicas De Investigación
BMDP has been the subject of several scientific studies due to its potential applications in various fields such as neuroscience, pharmacology, and toxicology. It has been used to study the effects of amphetamine analogs on the central nervous system and their potential therapeutic applications. BMDP has also been used to investigate the mechanism of action of amphetamine analogs and their interactions with various receptors in the brain.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO/c28-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)29-27(30)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25-26H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOXBWXGMTYUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978396.png)


![sec-butyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3978412.png)
![1-(9H-carbazol-9-yl)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3978413.png)
![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978416.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978437.png)



![2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3978469.png)
methanone](/img/structure/B3978500.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3978502.png)
![N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978504.png)